S-Isopropylisothiourea hydrobromide S-Isopropylisothiourea hydrobromide S-Isopropylisothiourea (hydrobromide) (IPTU (hydrobromide) is a potent inhibitor of NOS in vitro but may lack good in vivo efficacy due to poor cellular penetration. The Ki values are 9.8, 22, and 37 nM using purified human iNOS, eNOS, and nNOS, respectively.
Potent inhibitor of NO synthase, with selectivity for the inducible form.
Brand Name: Vulcanchem
CAS No.: 4269-97-0
VCID: VC0004268
InChI: InChI=1S/C4H10N2S.BrH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H
SMILES: CC(C)SC(=N)N.Br
Molecular Formula: C4H11BrN2S
Molecular Weight: 199.12 g/mol

S-Isopropylisothiourea hydrobromide

CAS No.: 4269-97-0

Cat. No.: VC0004268

Molecular Formula: C4H11BrN2S

Molecular Weight: 199.12 g/mol

* For research use only. Not for human or veterinary use.

S-Isopropylisothiourea hydrobromide - 4269-97-0

Specification

CAS No. 4269-97-0
Molecular Formula C4H11BrN2S
Molecular Weight 199.12 g/mol
IUPAC Name propan-2-yl carbamimidothioate;hydrobromide
Standard InChI InChI=1S/C4H10N2S.BrH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H
Standard InChI Key SLGVZEOMLCTKRK-UHFFFAOYSA-N
SMILES CC(C)SC(=N)N.Br
Canonical SMILES CC(C)SC(=N)N.Br
Appearance Assay:≥98%A crystalline solid

Introduction

Chemical and Physical Properties

Structural Characteristics

S-Isopropylisothiourea hydrobromide (C4_4H10_{10}N2_2S·HBr) features a thiourea backbone substituted with an isopropyl group and a hydrobromic acid counterion. The canonical SMILES notation (NC(SC(C)C)=N.Br) highlights its carbamimidothioate structure, which is critical for its interaction with enzymatic targets . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its stability in crystalline form, with a melting point of 82–86°C .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight199.11 g/mol
Solubility (DMSO)>20 mg/mL
Solubility (Ethanol)>100 mg/mL
Storage ConditionsRoom temperature (RT)
CAS Registry Number4269-97-0

Synthesis and Modifications

The compound is synthesized via alkylation of thiourea derivatives, followed by salt formation with hydrobromic acid. Recent studies have explored structural modifications to enhance efficacy and safety. For instance, replacing the hydrobromide counterion with phosphoric acid yields T1082, which demonstrates improved radioprotective activity at lower doses (27–90 mg/kg vs. 60–90 mg/kg for the parent compound) . Similarly, coupling with dichloroacetate (DCA) produces T1084, a dual-action inhibitor of NOS and pyruvate dehydrogenase kinase (PDK) .

Biological Activity and Mechanisms

Nitric Oxide Synthase Inhibition

S-Isopropylisothiourea hydrobromide competitively inhibits iNOS by binding to the arginine recognition site, reducing nitric oxide (NO) production in inflammatory and tumor microenvironments . In murine models, it suppresses NO-dependent vasodilation, leading to transient tissue hypoxia and radioprotection . Comparative studies show 50% inhibitory concentrations (IC50_{50}) in the nanomolar range, with selectivity ratios of >100-fold for iNOS over endothelial NOS (eNOS) .

Radioprotective Effects

In γ-irradiated mice, prophylactic administration (30 mg/kg, intraperitoneal) increases survival rates by 60–80% via hypoxia-mediated DNA repair mechanisms . The phosphate analog T1082 extends this effect to lower doses (1/12–1/8 LD10_{10}), achieving a dose-modifying factor (DMF) of 1.6–1.9 without significant toxicity . Histological analyses in rats reveal reduced severity of acute radiation skin reactions (RSR) after β-irradiation, underscoring its potential in radiotherapy adjunct therapy .

Comparative Analysis of Structural Analogs

DerivativeTargetEffective DoseTherapeutic Index (LD50_{50}/ED50_{50})Key Advantage
HydrobromideiNOS60–90 mg/kg5.6Baseline activity
T1082 (Phosphate)iNOS27–90 mg/kg30.0Expanded dose range
T1084 (DCA)iNOS/PDK150–250 mg/kg8.4Dual mechanism

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